molecular formula C14H27NaO5S B12695433 Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt CAS No. 6148-95-4

Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt

Cat. No.: B12695433
CAS No.: 6148-95-4
M. Wt: 330.42 g/mol
InChI Key: KUKNCJPXHYWOSX-UHFFFAOYSA-M
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Description

Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt is a chemical compound with a molecular formula of C14H27NaO5S. It is an ester derivative of dodecanoic acid, also known as lauric acid, which is a saturated fatty acid. This compound is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt typically involves the esterification of dodecanoic acid with ethanol in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

Dodecanoic acid+Ethanol+Sulfonating agentDodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt\text{Dodecanoic acid} + \text{Ethanol} + \text{Sulfonating agent} \rightarrow \text{this compound} Dodecanoic acid+Ethanol+Sulfonating agent→Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in continuous processes using closed systems. Automated packing machines with local exhaust ventilation are used to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and ethanol.

    Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Dodecanoic acid and ethanol.

    Oxidation: Sulfonic acid derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and lipid interactions.

  • Medicine

Biological Activity

Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt (CAS No. 23713883) is a surfactant compound with various biological activities. This article explores its biological properties, including toxicity, absorption characteristics, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₂₇NaO₅S
  • Molecular Weight : 320.43 g/mol
  • Solubility : High water solubility (>1000 g/L at 20 °C) .

Absorption and Toxicokinetics

Research indicates that dodecanoic acid derivatives exhibit significant absorption through biological membranes:

  • An in vitro study using human skin showed an increasing absorption rate over time, with a maximum rate of 30.1 ± 13.6 µg/cm² observed after 48 hours .
  • In vivo studies in rats demonstrated absorption rates ranging from 0.1 to 0.6 µg/cm² , depending on exposure duration .

Toxicity Studies

Toxicity assessments reveal important safety profiles:

  • Acute Toxicity : Limited data exists; however, related compounds have shown low acute oral toxicity in rats at concentrations up to 47.5% .
  • Irritation Potential : The compound is classified as a Category 2A Eye Irritant under the Globally Harmonized System due to observed eye irritation at certain concentrations .
  • Repeated Dose Toxicity : In a 28-day feeding study with an analogue compound, the No Observed Adverse Effect Level (NOAEL) was established at >1000 mg/kg bw/day , indicating good tolerance at high doses .

Genotoxicity

Studies on genotoxicity have yielded negative results for related compounds:

  • In bacterial reverse mutation assays and cell gene mutation tests, no mutagenic effects were observed at concentrations up to 72.45% .

Applications and Case Studies

Dodecanoic acid derivatives are being explored for various applications:

  • Surfactant Use : Due to its surfactant properties, it may be beneficial in formulations for cleaning agents and personal care products.
  • Pharmaceutical Applications : Research suggests potential use in drug delivery systems due to its ability to enhance skin permeability .

Case Study: Skin Absorption

In a notable case study involving skin absorption, researchers applied dodecanoic acid derivatives to human volunteers. The results indicated significant irritation from day four onwards in most subjects, highlighting the need for caution in topical formulations .

Summary of Findings

The biological activity of this compound demonstrates promising characteristics along with necessary safety considerations. Key findings include:

PropertyObservation
Maximum Absorption Rate30.1 ± 13.6 µg/cm² (in vitro)
Acute ToxicityLow toxicity at high concentrations
Eye IrritationCategory 2A Eye Irritant
NOAEL>1000 mg/kg bw/day (28-day study)
GenotoxicityNegative results in assays

Properties

CAS No.

6148-95-4

Molecular Formula

C14H27NaO5S

Molecular Weight

330.42 g/mol

IUPAC Name

sodium;1-ethoxy-1-oxododecane-2-sulfonate

InChI

InChI=1S/C14H28O5S.Na/c1-3-5-6-7-8-9-10-11-12-13(20(16,17)18)14(15)19-4-2;/h13H,3-12H2,1-2H3,(H,16,17,18);/q;+1/p-1

InChI Key

KUKNCJPXHYWOSX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(C(=O)OCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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